Pentanochlor

説明

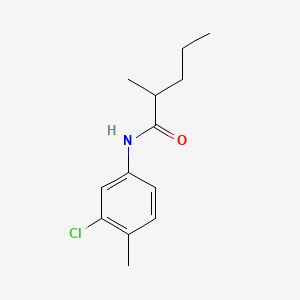

Structure

3D Structure

特性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-4-5-10(3)13(16)15-11-7-6-9(2)12(14)8-11/h6-8,10H,4-5H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVWLKXZBUVUAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC(=C(C=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042265 |

Source

|

| Record name | Pentanochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-68-8 |

Source

|

| Record name | Pentanochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanochlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanochlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTANOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U5R396S8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Pentanochlor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanochlor, an anilide herbicide, is recognized for its role as a selective, contact herbicide.[1] Its mode of action involves the inhibition of photosynthetic electron transport at photosystem II, a critical process for plant viability.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and visualizes its mechanism of action. All quantitative data is presented in a structured format for clarity and comparative analysis.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Unit | Reference(s) |

| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-methylpentanamide | - | [2] |

| CAS Number | 2307-68-8 | - | [2][3] |

| Molecular Formula | C₁₃H₁₈ClNO | - | [2][3] |

| Molecular Weight | 239.74 | g/mol | [2][3] |

| Melting Point | 79 - 80 | °C | [3] |

| Boiling Point (rough estimate) | 210 | °C | [3] |

| Water Solubility (at room temperature) | 8.5 | mg/L | [3] |

| Vapor Pressure (at 20 °C) | 0.3 | mPa | |

| Log P (Octanol-Water Partition Coefficient) | 4.3 | - | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below, based on internationally recognized guidelines.

Water Solubility: Flask Method (Adapted from OECD Guideline 105)

This method is suitable for substances with a water solubility greater than 10⁻² g/L.[4][5]

Principle: The flask method determines the saturation mass concentration of a substance in water at a specific temperature.[4][6]

Apparatus:

-

Constant temperature water bath with shaker

-

Glass flasks with stoppers

-

Centrifuge capable of maintaining the test temperature

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)[6]

Procedure:

-

Preliminary Test: To estimate the approximate solubility, a known amount of this compound is added to a volume of water in a flask. The mixture is shaken at 30°C for 24 hours, then equilibrated at 20°C for another 24 hours with occasional shaking. The solution is visually inspected for undissolved particles.[6]

-

Main Test: Based on the preliminary test, an excess amount of this compound is added to triplicate flasks containing purified water. The flasks are tightly stoppered and agitated in a constant temperature bath at 30°C for a period sufficient to reach equilibrium (e.g., 24, 48, and 72 hours).[6]

-

After the initial agitation period, the flasks are transferred to a constant temperature bath at 20°C and equilibrated for at least 24 hours with occasional shaking.[6]

-

The solutions are then centrifuged at 20°C to separate undissolved material.

-

The pH of the supernatant is measured.

-

Aliquots of the clear supernatant are carefully removed and prepared for analysis.

-

The concentration of this compound in the aqueous phase is determined by a validated analytical method, such as HPLC. The average of the concentrations from the flasks that have reached equilibrium is reported as the water solubility.

Analytical Method (HPLC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of acetonitrile and water.

-

Detection: UV detector at an appropriate wavelength.

-

Quantification: Based on a calibration curve prepared from analytical standards of this compound.

Vapor Pressure: Gas Saturation Method (Adapted from OECD Guideline 104)

This method is suitable for determining the vapor pressure of solids or liquids with low volatility.[7]

Principle: A stream of inert gas is passed over the test substance at a rate slow enough to ensure saturation. The amount of substance transported by the gas is determined, and the vapor pressure is calculated based on the ideal gas law.[8][9][10]

Apparatus:

-

Constant temperature chamber

-

Saturation column containing the test substance coated on a solid support (e.g., glass beads or silica gel)[8]

-

Inert carrier gas supply (e.g., nitrogen or helium)[8]

-

Flow meter and controller

-

Trapping system to collect the vaporized substance (e.g., sorbent tubes)

-

Gas Chromatograph (GC) with a suitable detector (e.g., FID or MS) for analysis

Procedure:

-

Sample Preparation: The saturation column is coated with this compound. This can be achieved by dissolving the substance in a volatile solvent, applying it to the support material, and then evaporating the solvent.[8]

-

Equilibration: The saturation column is placed in the constant temperature chamber and allowed to equilibrate at the desired temperature (e.g., 25°C).

-

Saturation: The inert carrier gas is passed through the saturation column at a low, constant flow rate.[8]

-

Trapping: The gas stream exiting the column, now saturated with this compound vapor, is passed through the trapping system for a known period.

-

Analysis: The trapped this compound is desorbed from the trap and quantified using a calibrated GC system.

-

Calculation: The vapor pressure (P) is calculated using the following equation: P = (m / V) * (RT / M) where:

-

m = mass of the substance transported

-

V = volume of the carrier gas passed

-

R = ideal gas constant

-

T = absolute temperature

-

M = molecular weight of the substance[9]

-

Octanol-Water Partition Coefficient (Log P): HPLC Method (Adapted from OECD Guideline 117)

This method estimates the octanol-water partition coefficient by correlating the retention time of the substance on a reversed-phase HPLC column with the known Log P values of reference compounds.[11][12][13]

Principle: The logarithm of the retention factor (k) of a substance on a reversed-phase HPLC system is linearly correlated with its Log P value.[12]

Apparatus:

-

HPLC system with a pump, injector, and UV detector

-

Reversed-phase HPLC column (e.g., C18)[12]

-

Data acquisition and processing system

Procedure:

-

Reference Substances: A series of reference compounds with well-documented Log P values that bracket the expected Log P of this compound are selected.

-

Chromatographic Conditions: The HPLC system is operated with a mobile phase consisting of a mixture of methanol and water. The column temperature is maintained at a constant value.

-

Determination of Dead Time (t₀): The dead time is determined by injecting a non-retained substance (e.g., thiourea).

-

Measurement of Retention Times: The reference substances and this compound are injected separately, and their retention times (tR) are measured.

-

Calculation of Retention Factor (k): The retention factor for each substance is calculated using the formula: k = (tR - t₀) / t₀

-

Calibration Curve: A graph of log k versus Log P for the reference substances is plotted.

-

Determination of Log P of this compound: The log k value for this compound is used to interpolate its Log P from the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

Mode of Action: Inhibition of Photosystem II

This compound acts as a herbicide by inhibiting photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II (PSII). It binds to the QB site on the D1 protein of the PSII reaction center, thereby blocking the binding of plastoquinone.[14][15][16] This interruption of electron flow from QA to QB prevents the formation of ATP and NADPH, which are essential for carbon fixation and ultimately leads to the death of the plant.[14][16]

Caption: Inhibition of Photosynthetic Electron Transport by this compound.

Experimental Workflow: Determination of Water Solubility

The following diagram illustrates the logical workflow for determining the water solubility of this compound using the flask method.

Caption: Workflow for Water Solubility Determination (Flask Method).

References

- 1. This compound (Ref: FMC 4512) [sitem.herts.ac.uk]

- 2. This compound | C13H18ClNO | CID 16826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2307-68-8 [chemicalbook.com]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. eCFR :: 40 CFR 796.1950 -- Vapor pressure. [ecfr.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Pentanochlor in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanochlor is an anilide herbicide historically used for the selective control of weeds. Understanding its environmental fate, particularly its persistence and degradation pathways in soil, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides an in-depth overview of the current knowledge regarding the environmental fate and degradation of this compound in soil. Due to the limited availability of specific data for this compound, information from structurally related chloroacetamide herbicides is also discussed to provide a broader context.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are critical in determining its behavior in the soil environment, including its potential for sorption, leaching, and volatilization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Environmental Fate |

| Chemical Formula | C₁₃H₁₈ClNO | - |

| Molecular Mass | 239.7 g/mol | - |

| Water Solubility | Data not available | Affects mobility in soil pore water and bioavailability. |

| Vapor Pressure | Data not available | Influences potential for volatilization from the soil surface. |

| Log Kow | Data not available | Indicates the potential for partitioning into soil organic matter. |

| pKa | Data not available | Determines the ionic state of the molecule at different soil pH values, affecting sorption and degradation. |

Environmental Fate of this compound in Soil

The fate of this compound in the soil is governed by a complex interplay of transport and degradation processes. These processes determine its concentration, mobility, and persistence in the soil environment.

Degradation

Degradation is the primary mechanism for the dissipation of this compound in soil, breaking it down into simpler, often less toxic, compounds. Degradation can occur through both microbial and abiotic processes.

Microbial Degradation: This is often the most significant pathway for the breakdown of organic herbicides in soil.[1] Soil microorganisms, such as bacteria and fungi, utilize the herbicide as a source of carbon and energy, leading to its metabolism and detoxification.[1] The rate of microbial degradation is influenced by several factors, including the type and population of microorganisms, soil moisture, temperature, pH, and organic matter content.[1]

Abiotic Degradation: This involves non-biological processes such as hydrolysis and photolysis.

-

Hydrolysis: The breakdown of a chemical by reaction with water. The rate of hydrolysis is often dependent on soil pH and temperature.[2]

-

Photolysis: The breakdown of a chemical by sunlight. Photolysis is most significant for herbicides present on the soil surface.[3]

Transport

Sorption: this compound can bind to soil particles, particularly organic matter and clay minerals. This process, known as sorption, reduces its concentration in the soil solution and, consequently, its bioavailability for plant uptake and microbial degradation.[4] The extent of sorption is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong sorption and low mobility.[5]

Leaching: The downward movement of this compound through the soil profile with percolating water is known as leaching. Leaching is more likely to occur in soils with low organic matter and high sand content.[6] Herbicides with high water solubility and low sorption potential are more prone to leaching, which can lead to groundwater contamination.[6]

Volatilization: This is the process by which a substance evaporates from the soil surface into the atmosphere. The potential for volatilization is determined by the herbicide's vapor pressure and environmental conditions such as temperature and soil moisture.[7]

Quantitative Data on this compound Degradation

Quantitative data on the degradation of this compound in soil is scarce. The available information is summarized in Table 2.

Table 2: Soil Degradation Half-Life (DT₅₀) of this compound

| Soil Type | Condition | DT₅₀ (days) | Reference |

| Not specified | Aerobic | 4 | [8] |

Note: The provided DT₅₀ value is based on a source with a low quality score and lacks detailed experimental context. Further research is needed to establish a robust understanding of this compound's persistence under various soil and environmental conditions.

Factors Influencing the Degradation of this compound in Soil

The persistence of this compound in soil is significantly influenced by a variety of soil and environmental factors.

Table 3: Influence of Soil Properties on this compound Degradation

| Soil Property | Influence on Degradation | Rationale |

| Soil pH | Can significantly alter degradation rates. | Affects the chemical stability (hydrolysis) and microbial activity. For many herbicides, degradation is optimal near neutral pH.[9] |

| Soil Organic Matter | Can either increase or decrease persistence. | High organic matter can increase sorption, reducing bioavailability for degradation. Conversely, it can also enhance microbial activity, leading to faster breakdown.[10] |

| Soil Texture | Influences water movement and aeration. | Sandy soils may promote leaching, while clay soils can increase sorption. Good aeration in loamy soils generally favors aerobic microbial degradation.[4] |

| Soil Moisture | Optimal moisture levels enhance microbial activity. | Both excessively dry and waterlogged (anaerobic) conditions can inhibit the activity of many soil microorganisms responsible for herbicide degradation.[2] |

| Temperature | Higher temperatures generally increase degradation rates. | Both chemical reactions (hydrolysis) and microbial metabolism are generally faster at warmer temperatures, within an optimal range.[2] |

Proposed Degradation Pathway of this compound

Specific studies detailing the degradation pathway of this compound are not available. However, based on the microbial degradation of the structurally similar herbicide pentoxazone, a proposed degradation pathway for this compound can be hypothesized. The primary transformation processes are likely to involve modifications to the pentanamide side chain and the aromatic ring.

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Protocols for Studying the Environmental Fate of this compound

Standardized laboratory and field experiments are essential to determine the environmental fate of this compound. Below are detailed methodologies for key experiments.

Soil Sorption/Desorption Study (Batch Equilibrium Method)

This experiment quantifies the extent to which this compound binds to soil particles.

Methodology:

-

Soil Preparation: Collect representative soil samples, air-dry, and sieve (2 mm). Characterize the soil for properties such as pH, organic carbon content, and texture.

-

Spiking Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of aqueous solutions of varying concentrations by diluting the stock solution in 0.01 M CaCl₂.

-

Sorption Phase:

-

Add a known volume of each this compound solution to a known mass of soil in a centrifuge tube.

-

Include soil-free blanks (to account for sorption to the container) and herbicide-free controls (to check for background interference).

-

Equilibrate the samples by shaking for a predetermined time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the samples to separate the soil from the solution.

-

-

Analysis: Analyze the concentration of this compound remaining in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The sorption coefficient (Kd) is calculated, and from this, the organic carbon-normalized sorption coefficient (Koc) can be determined.

-

Desorption Phase:

-

After the sorption phase, decant the supernatant and add fresh 0.01 M CaCl₂ solution to the soil pellet.

-

Shake for the same equilibration time.

-

Centrifuge and analyze the supernatant for the desorbed this compound.

-

References

- 1. my.ucanr.edu [my.ucanr.edu]

- 2. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of metolachlor by fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissipation of Pendimethalin in Soybean Crop Under Field Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. extension.psu.edu [extension.psu.edu]

- 8. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 9. oaepublish.com [oaepublish.com]

- 10. cjees.ro [cjees.ro]

Pentanochlor: A Toxicological and Ecotoxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanochlor, an anilide herbicide, operates by inhibiting photosynthetic electron transport at photosystem II.[1] Despite its historical use in agriculture, it is not approved for use in the European Union and is recognized as a "Highly Hazardous Pesticide" due to its significant aquatic toxicity. This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for this compound. Due to the limited availability of public data for this compound, information from analogous anilide herbicides has been included to provide a more complete profile, with all such instances clearly noted. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, summarizing key data in structured tables and outlining relevant experimental methodologies based on established OECD guidelines.

Chemical and Physical Properties

This compound is the common name for N-(3-chloro-4-methylphenyl)-2-methylpentanamide. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C13H18ClNO | [2] |

| Molar Mass | 239.74 g/mol | [2] |

| CAS Number | 2307-68-8 | [2] |

| Appearance | White to brown solid | |

| Melting Point | 82-90 °C | |

| Water Solubility | 14 mg/L at 20 °C | |

| Vapor Pressure | 1.3 x 10-5 Pa at 20 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 |

Toxicological Profile

The toxicological data for this compound is limited in the public domain. The available data on its acute toxicity is presented below. Information on chronic, genetic, reproductive, and developmental toxicity is largely qualitative or inferred from related compounds.

Acute Toxicity

| Endpoint | Value | Species | Route | Reference |

| LD50 | > 10,000 mg/kg bw | Rat | Oral |

Chronic Toxicity and Carcinogenicity

Genotoxicity

This compound is classified as potentially genotoxic, though specific assay results are not available in the reviewed literature. Standard in vitro and in vivo assays would be required to definitively characterize its genotoxic potential.

Reproductive and Developmental Toxicity

This compound is suspected to have effects on reproduction and development. Studies on analogous anilide herbicides have indicated potential effects on fertility and developmental endpoints in offspring at high doses.

Ecotoxicological Profile

This compound is recognized for its high toxicity to aquatic organisms, a key factor in its classification as a hazardous pesticide.

Aquatic Ecotoxicity

| Endpoint | Value | Species | Duration | Reference |

| EC50 | 0.035 mg/L | Scenedesmus subspicatus (Algae) | 72 hours | |

| LC50 | >1.2 mg/L | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | |

| EC50 | 1.1 mg/L | Daphnia magna (Water Flea) | 48 hours |

Terrestrial Ecotoxicity

| Endpoint | Value | Species | Route | Reference |

| LD50 | > 2250 mg/kg | Colinus virginianus (Bobwhite Quail) | Oral | |

| LD50 | > 100 µ g/bee | Apis mellifera (Honeybee) | Contact |

Environmental Fate

| Parameter | Value | Conditions | Reference |

| Soil Half-life (DT50) | 10 - 40 days | Aerobic, laboratory | |

| Photodegradation Half-life (Water) | 1 - 10 days |

Mechanism of Action and Metabolic Pathways

Mode of Action: Photosystem II Inhibition

This compound is a selective contact herbicide that inhibits photosynthesis.[1] Its primary mode of action is the blockage of electron transport at the QB binding site on the D1 protein within photosystem II (PSII) in chloroplasts.[3] This inhibition leads to a buildup of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death.

Hypothetical Metabolic Pathway

The metabolic fate of this compound in mammals is not well-documented. However, based on studies of other anilide herbicides like propanil, a plausible metabolic pathway can be proposed.[4][5][6] Metabolism likely involves initial hydrolysis of the amide bond, followed by hydroxylation and conjugation reactions to facilitate excretion.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following sections outline methodologies for key toxicological and ecotoxicological assessments based on standard OECD guidelines.

Acute Oral Toxicity (as per OECD 423)

This test provides information on the hazardous properties and allows for substance classification.

-

Test Animals: Healthy, young adult rats of a single strain.

-

Housing: Housed individually with controlled temperature, humidity, and light cycle.

-

Dose Administration: A single dose of this compound, dissolved in a suitable vehicle, is administered by gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Algal Growth Inhibition Test (as per OECD 201)

This test assesses the effects of a substance on the growth of freshwater algae.

References

- 1. This compound (Ref: FMC 4512) [sitem.herts.ac.uk]

- 2. This compound | C13H18ClNO | CID 16826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. Propanil-induced methemoglobinemia and hemoglobin binding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Nephrotoxicity Induced by Propanil - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Pentanochlor Chiral Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanochlor is a selective, post-emergence anilide herbicide used for the control of broadleaf weeds.[1] It possesses a single chiral center, and therefore exists as a pair of enantiomers, (R)-Pentanochlor and (S)-Pentanochlor. Typically, this compound is commercially available as a racemic mixture.[1] As with many chiral pesticides, the biological activity, including herbicidal efficacy and potential toxicity, is often enantioselective, with one isomer being significantly more active than the other.[2][3] This guide provides a comprehensive overview of the current understanding of the biological activity of this compound's chiral isomers, its mechanism of action as a Photosystem II inhibitor, and detailed experimental protocols for their separation and bio-evaluation.

Introduction to Chirality in Herbicides

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. In a biological system, which is inherently chiral due to the stereospecificity of biomolecules like amino acids and sugars, enantiomers of a chiral pesticide can exhibit significantly different biological activities.[2][4] One enantiomer may be responsible for the desired herbicidal effect, while the other may be less active, inactive, or even contribute to undesirable off-target effects and environmental load.[2][4] Therefore, the development and use of enantiomerically pure or enriched herbicides is a key strategy for improving efficacy, reducing application rates, and minimizing environmental impact.[3]

Mechanism of Action: Photosystem II Inhibition

This compound, like other anilide herbicides, functions by inhibiting photosynthesis at Photosystem II (PSII).[1][5] PSII is a protein complex in the thylakoid membranes of chloroplasts that is responsible for water photolysis and the initiation of the photosynthetic electron transport chain.[5]

This compound binds to the D1 protein within the PSII reaction center, specifically at the QB binding site.[5] This binding competitively inhibits the binding of plastoquinone, the native electron acceptor. The blockage of electron transport from the primary quinone acceptor (QA) to QB leads to a cascade of events:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation.[6]

-

Formation of Reactive Oxygen Species (ROS): The accumulation of high-energy electrons in the PSII reaction center leads to the formation of triplet chlorophyll and subsequently, highly reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[5]

-

Cellular Damage: These ROS cause lipid peroxidation, membrane damage, chlorophyll degradation, and ultimately, cell death, leading to the visible symptoms of chlorosis and necrosis in susceptible plants.[5]

Enantioselective Biological Activity of this compound Isomers

While direct comparative studies on the herbicidal activity of the individual enantiomers of this compound are not extensively available in the public domain, it is highly probable based on the behavior of other chiral herbicides that one enantiomer is more active than the other.[2][3] For many chiral herbicides that target specific enzymes or protein binding sites, the difference in activity between enantiomers can be substantial.[2]

Data Presentation

Due to the lack of specific quantitative data for this compound enantiomers, the following table presents analogous data from a related chiral herbicide, Imazethapyr, which also exhibits enantioselective phytotoxicity.[7] This data is intended to be illustrative of the expected differences in biological activity.

| Parameter | (R)-Imazethapyr | (S)-Imazethapyr | Racemic Imazethapyr | Reference |

| ALS Activity Inhibition (%) | 54.8% | 13.5% | 38.1% | [7] |

| Effect on Arabidopsis thaliana Growth | Strong Inhibition | Weak Inhibition | Moderate Inhibition | [7] |

Note: ALS (Acetolactate Synthase) is the target enzyme for the imidazolinone herbicide Imazethapyr, not this compound. This data is provided as an example of enantioselective activity.

Experimental Protocols

This section provides detailed methodologies for the chiral separation and bio-evaluation of this compound isomers.

Chiral Separation of this compound Enantiomers by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers.[8] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.[9]

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral columns such as those with polysaccharide-based selectors (e.g., amylose or cellulose derivatives) are often effective for separating a wide range of chiral compounds.[1]

Mobile Phase Optimization:

-

A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[9]

-

The ratio of the alkane to the alcohol is a critical parameter to optimize for achieving baseline separation. A starting point could be a 90:10 (v/v) mixture of n-hexane and isopropanol.

-

Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution, especially for acidic or basic analytes.[9]

Example Protocol:

-

Column: Chiralpak AD-H or a similar amylose-based column.

-

Mobile Phase: n-Hexane/Isopropanol (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound in the mobile phase.

-

Temperature: 25°C.

-

Optimization: The mobile phase composition should be varied (e.g., from 95:5 to 70:30 n-hexane/isopropanol) to achieve optimal resolution (Rs > 1.5) between the two enantiomer peaks.

Herbicidal Activity Assessment: Leaf Disc Assay

Principle: The leaf disc assay is a rapid and non-destructive method to assess the phytotoxicity of herbicides by measuring the impact on photosynthetic efficiency, often quantified by chlorophyll fluorescence.[10][11]

Procedure:

-

Plant Material: Use young, healthy leaves from a susceptible plant species (e.g., spinach or mustard).

-

Disc Preparation: Use a cork borer or a hole punch to cut uniform leaf discs (e.g., 5 mm in diameter), avoiding major veins.[12]

-

Infiltration (for some protocols): To ensure the uptake of the herbicide solution, a vacuum infiltration step can be performed. Place the leaf discs in a syringe with the herbicide solution, pull the plunger to create a vacuum, and then release it to allow the solution to enter the leaf tissue.[12][13]

-

Incubation: Float the leaf discs in petri dishes containing solutions of the individual this compound enantiomers and the racemate at various concentrations. Include a control with no herbicide. Place the petri dishes under a light source.[10][11]

-

Assessment:

-

Visual Assessment: Observe the development of chlorosis and necrosis on the leaf discs over a period of 24 to 72 hours.

-

Chlorophyll Fluorescence: Use a chlorophyll fluorometer to measure the maximum quantum yield of PSII (Fv/Fm). A decrease in the Fv/Fm value indicates stress and inhibition of photosynthesis.[10][11][14] Measurements can be taken at various time points after the start of the incubation.

-

In Vitro Photosystem II Inhibition Assay

Principle: The inhibitory effect of herbicides on PSII can be quantified by measuring the rate of electron transport in isolated thylakoid membranes using an artificial electron acceptor.[15][16] Chlorophyll fluorescence measurement is a highly sensitive method for this purpose.[17][18][19]

Procedure:

-

Thylakoid Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach or pea) using standard protocols involving differential centrifugation.

-

Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated thylakoids spectrophotometrically.

-

Reaction Mixture: Prepare a reaction buffer (e.g., containing sorbitol, HEPES-KOH pH 7.6, MgCl2, and an artificial electron acceptor like DCPIP or FeCN).

-

Herbicide Treatment: Add varying concentrations of the individual this compound enantiomers and the racemate to the thylakoid suspension and incubate for a short period in the dark.

-

Measurement of Electron Transport:

-

Spectrophotometrically: Monitor the reduction of the artificial electron acceptor (e.g., the decolorization of DCPIP at 600 nm) upon illumination. The rate of reduction is proportional to the rate of PSII electron transport.

-

Chlorophyll Fluorescence (OJIP Test): Use a fluorometer to measure the fast chlorophyll fluorescence induction curve (OJIP transient). The shape of this curve, particularly the rise in fluorescence at the J-step (Vj), is highly sensitive to the blockage of electron transport at the QB site.[15][20] The parameter 1-Vj can be used to quantify the inhibition.[15][19]

-

-

Data Analysis: Calculate the IC50 value (the concentration of the herbicide that causes 50% inhibition of electron transport) for each enantiomer and the racemate.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a Photosystem II inhibitor.

Experimental Workflow for Chiral Separation and Bioactivity Testing

Caption: Workflow for determining the enantioselective biological activity of this compound.

Conclusion

While specific data on the enantioselective activity of this compound's isomers is limited, the established principles of chirality in herbicides and the known mechanism of action of anilides provide a strong framework for understanding their likely behavior. It is anticipated that one enantiomer of this compound will exhibit significantly higher herbicidal activity due to a more favorable stereospecific interaction with the D1 protein in Photosystem II. The experimental protocols detailed in this guide provide a robust methodology for the chiral separation and comprehensive bio-evaluation of this compound's enantiomers. Further research is warranted to quantify the enantioselective herbicidal efficacy and ecotoxicological profile of this compound, which will be crucial for the development of more effective and environmentally benign weed management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Phytotoxicity and the Relative Mechanism of Current Chiral Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 6. Propanil - Wikipedia [en.wikipedia.org]

- 7. Enantioselective Phytotoxicity of the Herbicide Imazethapyr on the Response of the Antioxidant System and Starch Metabolism in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 10. A nondestructive leaf-disk assay for rapid diagnosis of weed resistance to multiple herbicides | Weed Science | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. m.youtube.com [m.youtube.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

The Rise and Evolution of Anilide Herbicides: A Technical Deep Dive into Pentanochlor

A comprehensive guide for researchers and scientists on the history, development, and core technical aspects of anilide herbicides, with a specific focus on Pentanochlor. This whitepaper delves into the chemical synthesis, mechanism of action, and environmental fate of this class of herbicides, presenting key data, experimental protocols, and visual pathways to facilitate a deeper understanding.

Introduction

Anilide herbicides represent a significant class of chemical compounds that have played a pivotal role in weed management since the mid-20th century. Characterized by their core chemical structure—an amide linkage to an aniline ring—these herbicides have been instrumental in controlling a broad spectrum of weeds in various agricultural and non-agricultural settings. This technical guide provides an in-depth exploration of the history and development of anilide herbicides, with a particular focus on this compound, a selective, contact herbicide.

A Historical Perspective on Anilide Herbicides

The journey of chemical weed control began to accelerate rapidly after World War II, marking a new era in agriculture. The development of synthetic organic herbicides offered a more efficient and less labor-intensive alternative to mechanical weeding.

The anilide family of herbicides emerged as a prominent group during this period. One of the earliest and most notable examples is Propanil , introduced in the early 1960s. Propanil proved to be highly effective in controlling a wide range of weeds in rice cultivation. Its success paved the way for the development of other anilide herbicides.

Another significant member of this class is Alachlor , a chloroacetanilide herbicide introduced in 1969. Alachlor was widely used for pre-emergence control of annual grasses and broadleaf weeds in crops like corn and soybeans. The development of chloroacetanilide herbicides marked a significant advancement in pre-emergent weed control technology.

This compound , also known as Solan, is another key member of the anilide family. It functions as a selective, contact herbicide used for both pre- and post-emergence weed control in a variety of crops.

This compound: A Closer Look

This compound, with the chemical name N-(3-chloro-4-methylphenyl)-2-methylpentanamide, is a synthetic anilide herbicide.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₈ClNO | |

| Molecular Weight | 239.7 g/mol | |

| Appearance | Colorless to brown crystals | |

| Water Solubility | 0.0242 g/100 mL |

Synthesis of this compound

The synthesis of this compound typically involves the acylation of a substituted aniline with a carboxylic acid or its derivative. A general synthetic pathway is as follows:

Step 1: Preparation of the Anilide Precursor The synthesis starts with the preparation of 3-chloro-4-methylaniline.

Step 2: Acylation Reaction 3-chloro-4-methylaniline is then reacted with 2-methylpentanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction forms the amide bond that is characteristic of anilide herbicides.

Synthesis of this compound.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound and many other anilide herbicides is the inhibition of photosynthetic electron transport at Photosystem II (PSII).

The Photosynthetic Electron Transport Chain

Photosynthesis in plants involves a series of light-dependent reactions that convert light energy into chemical energy. A key component of this process is the electron transport chain located in the thylakoid membranes of chloroplasts. This chain consists of several protein complexes, including Photosystem II (PSII) and Photosystem I (PSI).

Disruption of Electron Flow

PSII herbicides, including this compound, act by binding to the D1 protein of the PSII complex. This binding blocks the flow of electrons from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ). The interruption of this electron flow has several critical consequences:

-

Inhibition of ATP and NADPH Production: The blockage of electron transport prevents the generation of ATP and NADPH, which are essential for the carbon fixation reactions of photosynthesis.

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron flow leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

-

Cellular Damage: These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and chlorophyll, leading to membrane disruption, pigment bleaching (chlorosis), and ultimately, cell death (necrosis).

Mechanism of Photosystem II Inhibition by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an overview of typical data ranges for anilide herbicides and related compounds.

Efficacy

Efficacy is often measured by the effective dose required to control 50% of the weed population (ED₅₀). These values vary depending on the weed species, growth stage, and environmental conditions.

| Herbicide | Weed Species | ED₅₀ (g a.i./ha) | Reference |

| Fenoxaprop | Grassy Weeds | 39.8 - 49.7 | |

| Metsulfuron | Broad-leaved Weeds | 1.68 - 3.43 |

Toxicity

Toxicological data is crucial for assessing the potential risks to non-target organisms. The median lethal dose (LD₅₀) and lethal concentration (LC₅₀) are standard measures.

Acute Toxicity of Related Anilide Herbicides

| Organism | Herbicide | LD₅₀/LC₅₀ | Value | Reference |

| Rat (oral) | Alachlor | LD₅₀ | 930 mg/kg | |

| Rat (oral) | Propanil | LD₅₀ | 1,384 mg/kg | |

| Rainbow Trout (96h) | Alachlor | LC₅₀ | 1.8 mg/L | |

| Daphnia magna (48h) | Alachlor | EC₅₀ | 5.1 mg/L | |

| Bobwhite Quail (oral) | Alachlor | LD₅₀ | 1,040 mg/kg |

Note: Specific LD₅₀ and LC₅₀ values for this compound are not widely reported in the available literature.

Environmental Fate

The persistence of a herbicide in the environment is a key factor in its overall impact. The half-life (DT₅₀) is a common measure of how long it takes for 50% of the compound to degrade.

Soil Half-life (DT₅₀) of Related Herbicides

| Herbicide | Soil Type | DT₅₀ (days) | Conditions | Reference |

| Alachlor | Silt Loam | 15 | Aerobic | |

| Metolachlor | Loam | 21 - 90 | Field | |

| Propanil | Silt Loam | <10 | Aerobic |

*Note: The DT₅₀ of this compound is not well-documented in

Spectroscopic data and analysis of Pentanochlor (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the herbicide Pentanochlor (N-(3-chloro-4-methylphenyl)-2-methylpentanamide). The document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral characteristics. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for clear reference and comparison.

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern, which is crucial for its identification.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₈ClNO | [1] |

| Molecular Weight | 239.74 g/mol | [1] |

| Monoisotopic Mass | 239.1076919 Da | [1] |

| GC-MS Major Fragments (m/z) | 145, 141 | [1] |

| MS-MS Precursor Ion (m/z) | 240.115 | [1] |

| MS-MS Major Product Ions (m/z) | 142, 107, 71.1 | [1] |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound has been obtained using a KBr wafer technique[1]. The expected characteristic absorption bands for the functional groups in this compound are listed below.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| N-H (Amide) | Stretch | 3350 - 3180 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Alkyl) | Stretch | 2960 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1630 |

| N-H (Amide II) | Bend | 1550 - 1510 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-Cl (Aryl) | Stretch | 1100 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Amide) | ~7.5 - 8.5 | Singlet (broad) | 1H |

| Aromatic H | ~7.2 - 7.6 | Multiplet | 3H |

| CH (on C2) | ~2.3 - 2.6 | Multiplet | 1H |

| CH₃ (on C4 of ring) | ~2.3 | Singlet | 3H |

| CH₂ (on C3) | ~1.4 - 1.7 | Multiplet | 2H |

| CH₂ (on C4) | ~1.2 - 1.5 | Multiplet | 2H |

| CH₃ (on C2) | ~1.1 - 1.3 | Doublet | 3H |

| CH₃ (on C5) | ~0.8 - 1.0 | Triplet | 3H |

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~174 - 176 |

| Aromatic C-N | ~137 - 139 |

| Aromatic C-Cl | ~130 - 132 |

| Aromatic C-CH₃ | ~134 - 136 |

| Aromatic C-H | ~120 - 130 |

| C2 | ~45 - 48 |

| C3 | ~35 - 38 |

| C4 | ~20 - 23 |

| C5 | ~13 - 15 |

| CH₃ (on C2) | ~17 - 20 |

| CH₃ (on ring) | ~19 - 22 |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of MS, IR, and NMR spectra for a small organic molecule like this compound.

Mass Spectrometry (GC-MS)

-

Sample Preparation : An analytical standard of this compound is dissolved in a volatile organic solvent, such as acetonitrile or methanol, to a concentration of approximately 100 µg/mL.

-

Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

-

GC Conditions :

-

Injection Volume : 1 µL.

-

Injector Temperature : 280°C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program : Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature : 230°C.

-

Mass Range : Scan from m/z 40 to 400.

-

Infrared Spectroscopy (FTIR)

-

Sample Preparation : A small amount of solid this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

A background spectrum of the KBr pellet holder (or a pure KBr pellet) is collected.

-

The sample pellet is placed in the holder and the sample spectrum is recorded.

-

Spectral Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : ~12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : Proton-decoupled single-pulse experiment.

-

Spectral Width : ~220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Pentanochlor: A Technical Guide to Water Solubility and Octanol-Water Partition Coefficient

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two critical physicochemical properties of the herbicide Pentanochlor (also known as Solan): its water solubility and its octanol-water partition coefficient (Kow). Understanding these parameters is essential for assessing the environmental fate, transport, bioavailability, and potential toxicological impact of this compound.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for the water solubility and octanol-water partition coefficient of this compound.

| Property | Value | Units | Source |

| Water Solubility | 8.5 | mg/L | [1][2] |

| Octanol-Water Partition Coefficient (Log P) | 4.3 | Unitless | [3] |

Core Concepts: Solubility and Partitioning

The interplay between water solubility and the octanol-water partition coefficient governs the behavior of this compound in both biological and environmental systems. A low water solubility indicates that this compound does not readily dissolve in aqueous environments.[4] Conversely, a high octanol-water partition coefficient (Log P) suggests a strong affinity for lipophilic (fat-like) environments.[5][6] This relationship is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) in organisms, as well as its persistence in soil and potential for bioaccumulation in the food chain.[6]

Relationship between this compound's physicochemical properties and its environmental behavior.

Experimental Protocols

Detailed experimental methodologies for determining the water solubility and octanol-water partition coefficient of pesticides like this compound are outlined below. These protocols are based on internationally recognized guidelines.

Determination of Water Solubility: Column Elution Method

This method is suitable for substances with low water solubility.[7]

Principle: A column is packed with an inert carrier material coated with the test substance, this compound. Water is passed through the column at a slow, constant rate. The concentration of this compound in the eluate is measured over time until a plateau is reached, which represents the saturation solubility.[7]

Apparatus and Reagents:

-

Glass column with a thermostat jacket

-

Inert carrier material (e.g., glass beads, silica gel)

-

High-purity this compound

-

Distilled or deionized water

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC)

-

Syringes and pumps for controlled water flow

Procedure:

-

Preparation of the Column:

-

A solution of this compound in a volatile solvent is prepared.

-

A known amount of the inert carrier is coated with the solution.

-

The solvent is evaporated, leaving the carrier material coated with this compound.

-

The coated carrier is packed into the column.

-

-

Elution:

-

Water is pumped through the column at a constant, low flow rate.

-

The temperature of the column is maintained at a constant value.

-

-

Analysis:

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined using a validated analytical method, such as HPLC.

-

-

Determination of Solubility:

-

A graph of concentration versus time (or volume) is plotted.

-

The solubility is taken as the mean of the concentrations of at least five consecutive fractions from the plateau region of the graph.

-

Determination of Octanol-Water Partition Coefficient (Kow): Shake-Flask Method

This method is a widely used technique for determining the Kow of a substance.[8]

Principle: A solution of this compound in either n-octanol or water is placed in a flask with the other immiscible solvent. The flask is shaken until equilibrium is reached. The concentrations of this compound in both the n-octanol and water phases are then measured to calculate the partition coefficient.[8]

Apparatus and Reagents:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge (if necessary for phase separation)

-

High-purity this compound

-

n-Octanol (reagent grade)

-

Distilled or deionized water

-

Analytical instrument for quantification (e.g., HPLC, Gas Chromatography - GC)

Procedure:

-

Preparation of Solutions:

-

Both n-octanol and water are mutually saturated before use by shaking them together and allowing the phases to separate.

-

A stock solution of this compound is prepared in either water-saturated n-octanol or n-octanol-saturated water.

-

-

Partitioning:

-

Known volumes of the stock solution and the other solvent are added to a separatory funnel.

-

The funnel is shaken at a constant temperature until equilibrium is achieved. The shaking time will depend on the substance.

-

-

Phase Separation:

-

The mixture is allowed to stand to permit the separation of the n-octanol and water layers.

-

If an emulsion forms, centrifugation may be required to separate the phases.

-

-

Analysis:

-

Aliquots are carefully taken from both the n-octanol and water phases.

-

The concentration of this compound in each phase is determined using a suitable analytical method.

-

-

Calculation of Kow:

-

The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase.

-

The result is typically expressed as its base-10 logarithm (Log P).

-

References

- 1. This compound | 2307-68-8 [chemicalbook.com]

- 2. This compound (Ref: FMC 4512) [sitem.herts.ac.uk]

- 3. This compound | C13H18ClNO | CID 16826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Water Solubility [npic.orst.edu]

- 5. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Pentanochlor in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Pentanochlor, a selective herbicide, in environmental matrices. The protocols focus on robust and validated analytical techniques, primarily chromatography-mass spectrometry, to ensure accurate and reproducible results.

Introduction

This compound is an anilide herbicide used for pre- and post-emergence weed control.[1] Its potential for environmental contamination necessitates sensitive and specific analytical methods for monitoring its presence in soil and water samples. This document outlines comprehensive protocols for sample preparation, chromatographic analysis, and data interpretation.

Analytical Methods Overview

The primary methods for the determination of this compound in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. These techniques offer high sensitivity and selectivity, which are crucial for analyzing complex environmental matrices.

Data Presentation: Quantitative Method Parameters

The following table summarizes typical quantitative parameters for the analysis of this compound and related chlorinated pesticides using GC-MS/MS and HPLC. These values are indicative and may vary based on specific instrumentation and matrix conditions.

| Parameter | GC-MS/MS | HPLC-UV | Reference |

| Limit of Detection (LOD) | 0.001 - 0.011 mg/kg | 1 µg/L | [2][3] |

| Limit of Quantification (LOQ) | 0.002 - 0.030 mg/kg | - | [2] |

| Recovery | 70 - 120% | 78 - 108% | [2][4][3] |

| **Linearity (R²) ** | > 0.99 | > 0.99 | [5][6] |

| Relative Standard Deviation (RSD) | < 15% | < 7.6% | [7][8] |

Experimental Protocols

Sample Preparation: QuEChERS Method for Soil and Water Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[9][10] A simplified workflow for this compound extraction is presented below.

Materials:

-

Homogenized soil or water sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) (for samples with high pigment content)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Extraction:

-

Weigh 10 g of a homogenized soil sample or measure 10 mL of a water sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (ACN) to the tube.

-

For soil samples, add an appropriate amount of purified water to hydrate the sample and vortex for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.[5]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the ACN supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS or HPLC analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (e.g., Triple Quadrupole)

-

Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]

-

Injector: Split/splitless inlet

GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 275 °C |

| Injection Mode | Pulsed Splitless (50 psi for 1 min) |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 80°C (1 min hold), ramp at 10°C/min to 280°C (10 min hold)[4][11] |

| MS Source Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is suitable for the analysis of less volatile and thermally labile pesticides.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Detector: UV or Diode Array Detector (DAD), or Mass Spectrometer

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[12]

HPLC Conditions:

| Parameter | Value |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min[12] |

| Column Temperature | 25 °C[12] |

| Injection Volume | 5 - 20 µL |

| Detection Wavelength | Determined by UV scan of this compound standard |

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow from sample collection to final analysis.

Proposed Degradation Pathway of this compound

The degradation of this compound in the environment is expected to proceed through hydrolysis and microbial action, similar to other chlorinated aromatic compounds. The proposed pathway is based on the degradation of pentachlorophenol.[13]

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the reliable detection and quantification of this compound in environmental samples. The use of QuEChERS for sample preparation followed by GC-MS or HPLC analysis offers the necessary sensitivity and selectivity for monitoring this herbicide. Adherence to these protocols will enable researchers and scientists to generate high-quality data for environmental assessment and risk management.

References

- 1. This compound (Ref: FMC 4512) [sitem.herts.ac.uk]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note and Protocol: Quantification of Pentanochlor in Plant Tissues by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of the herbicide Pentanochlor in plant tissues using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by a sensitive and selective analysis by HPLC-MS/MS. This approach ensures high recovery rates and accurate quantification of this compound residues in complex plant matrices. The provided protocols, data tables, and workflow diagrams are intended to serve as a guide for researchers to adapt to their specific experimental needs and plant sample types.

Introduction

This compound is a selective herbicide used for the control of annual grasses and broadleaf weeds. Monitoring its residue levels in plant tissues is crucial for assessing crop safety, environmental impact, and for regulatory compliance. HPLC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of pesticide residues in complex matrices like plant tissues. This protocol details a robust method for the extraction, cleanup, and analysis of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Extraction)

This protocol is a modification of the widely used QuEChERS method for pesticide residue analysis.

Materials:

-

Homogenized plant tissue sample (e.g., leaves, stems, roots)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE

-

Centrifuge capable of ≥4000 rpm

-

Vortex mixer

-

0.22 µm syringe filters

Procedure:

-

Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE (dispersive solid-phase extraction) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex the d-SPE tube for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor and product ions for this compound should be determined by infusing a standard solution into the mass spectrometer. Based on available data, the following transition can be used[1]:

-

Precursor Ion (m/z): 240.1

-

Product Ions (m/z): 142.1, 107.1 (quantifier and qualifier, respectively)

-

-

Collision Energy and Cone Voltage: These parameters should be optimized for the specific instrument being used to achieve the best sensitivity.

Data Presentation

The following tables summarize hypothetical quantitative data for method validation and sample analysis.

Table 1: Method Validation Parameters for this compound Analysis in a Representative Plant Matrix (e.g., Lettuce)

| Parameter | Value |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.001 mg/kg |

| Limit of Quantitation (LOQ) | 0.005 mg/kg |

| Average Recovery (at 0.01 mg/kg) | 92.5% |

| Relative Standard Deviation (RSD) | 6.2% |

Table 2: Hypothetical Quantification of this compound in Various Plant Tissues

| Plant Tissue | Sample ID | This compound Concentration (mg/kg) |

| Leaf | L-01 | 0.082 |

| Leaf | L-02 | 0.075 |

| Stem | S-01 | 0.021 |

| Stem | S-02 | 0.018 |

| Root | R-01 | |

| Root | R-02 |

Visualization of Experimental Workflow

Caption: Workflow for this compound Quantification.

This diagram illustrates the sequential steps involved in the quantification of this compound in plant tissues, from sample preparation to final data reporting.

References

Application Notes and Protocols for Pentanochlor as a Photosystem II Inhibitor in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanochlor is an anilide herbicide that functions as a selective, contact inhibitor of photosystem II (PSII) in plants.[1] Its mode of action involves the disruption of the photosynthetic electron transport chain, a critical process for plant survival. This property makes this compound a valuable tool in herbicide research and for studying the intricate mechanisms of photosynthesis. These application notes provide detailed protocols for utilizing this compound as a photosystem II inhibitor in a research setting, including methodologies for assessing its inhibitory effects and preparing necessary solutions.

Mechanism of Action: Inhibition of Photosystem II

This compound, like other photosystem II inhibiting herbicides, targets the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[2][3] The primary function of the D1 protein is to bind and facilitate the reduction of plastoquinone (PQ), a mobile electron carrier.[2] this compound competitively binds to the PQ-binding site on the D1 protein, thereby blocking the electron flow from the primary electron acceptor, QA, to PQ.[2][4]

This blockage of electron transport has several downstream consequences:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH is also halted.[2]

-

Cessation of CO2 Fixation: Without the necessary ATP and NADPH, the Calvin cycle cannot fix carbon dioxide, leading to a halt in carbohydrate production.[2]

-

Oxidative Stress: The blockage of electron transport leads to the accumulation of highly reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.[2][3]

Quantitative Data (Reference)

Table 1: IC50 Values for Photosystem II Inhibition by Structurally Similar Herbicides

| Herbicide | Chemical Class | Plant Species | IC50 (µM) | Reference |

| Diuron | Phenylurea | Spinacia oleracea (Spinach) | 0.04 | [1] |

| Linuron | Phenylurea | Lemna minor | ~0.04 - 0.05 | [5] |

| Propanil | Anilide | Spirodela punctata | Not specified | [6] |

Note: IC50 values can vary depending on the experimental conditions, such as plant species, light intensity, and temperature.

Table 2: Expected Effects of Photosystem II Inhibitors on Chlorophyll Fluorescence Parameters (Reference Data from Diuron)

| Parameter | Description | Expected Effect | Reference Value (Diuron treated) | Reference |

| Fv/Fm | Maximum quantum yield of PSII | Decrease | Significant reduction at 10-100 µg/L | [7][8] |

| ETR | Electron Transport Rate | Decrease | Significant reduction at 10-100 µg/L | [7][8] |